REACTION_CXSMILES
|
NC1C=CC(C(F)(F)F)=CN=1.[Cl:12][NH:13][C:14]1[C:19](Cl)=[CH:18][C:17]([C:21]([F:24])([F:23])[F:22])=[CH:16][N:15]=1>>[Cl:12][NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:21]([F:23])([F:22])[F:24])=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C(F)(F)F
|
Name
|
2-chloroamino-3-chloro-5-trifluoromethylpyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClNC1=NC=C(C=C1Cl)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClNC1=NC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |